BenchChemオンラインストアへようこそ!

N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide

Positional isomerism Isoxazole SAR Pharmacophore orientation

N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide (CAS 91977-78-5) is a synthetic small-molecule heterocyclic compound belonging to the isoxazole-acetamide class, with molecular formula C10H15N3O3 and molecular weight 225.25 g/mol. Its IUPAC name is N-(3-methyl-1,2-oxazol-5-yl)-2-morpholin-4-ylacetamide, featuring a 3-methyl-substituted isoxazole ring linked via an acetamide bridge to a morpholine moiety.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
CAS No. 91977-78-5
Cat. No. B3060860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide
CAS91977-78-5
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)CN2CCOCC2
InChIInChI=1S/C10H15N3O3/c1-8-6-10(16-12-8)11-9(14)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,14)
InChIKeyCQIHUSWIEYQDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide (CAS 91977-78-5): Structural Identity and Regulatory Provenance for Procurement


N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide (CAS 91977-78-5) is a synthetic small-molecule heterocyclic compound belonging to the isoxazole-acetamide class, with molecular formula C10H15N3O3 and molecular weight 225.25 g/mol . Its IUPAC name is N-(3-methyl-1,2-oxazol-5-yl)-2-morpholin-4-ylacetamide, featuring a 3-methyl-substituted isoxazole ring linked via an acetamide bridge to a morpholine moiety [1]. The compound is registered in the U.S. EPA Distributed Structure-Searchable Toxicity (DSSTox) database under identifier DTXSID20919423, establishing its traceable regulatory provenance for environmental and toxicological compliance purposes [2]. As a member of the broader isoxazole derivative family associated with hypoglycemic and anti-parasitic patent families, this compound occupies a defined structural niche within medicinal chemistry screening collections [3].

Why N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide Cannot Be Interchanged with In-Class Isoxazole-Morpholine Analogs


Within the isoxazole-morpholineacetamide chemical class, even seemingly minor structural variations — particularly positional isomerism of the isoxazole substitution pattern — can produce divergent molecular recognition profiles, physicochemical properties, and biological outcomes [1]. The target compound (CAS 91977-78-5) bears the morpholineacetamide at the isoxazole 5-position with a methyl at the 3-position, whereas its closest regioisomer N1-(5-methylisoxazol-3-yl)-2-morpholinoacetamide (CAS 297149-99-6) reverses this arrangement . This positional swap alters the spatial orientation of the hydrogen bond donor/acceptor pharmacophore and the electronic distribution across the heterocycle, which class-level SAR evidence indicates can modulate target binding affinity by orders of magnitude [2]. Generic substitution between these isomers without experimental validation therefore carries high risk of irreproducible biological results. The quantitative evidence below, while limited by the sparse published data for this specific compound, establishes the key differentiation dimensions that inform scientifically rigorous procurement decisions [3].

Quantitative Differentiation Evidence for N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide (CAS 91977-78-5) vs. Closest Analogs


Regioisomeric Differentiation: 3-Methyl-5-isoxazolyl vs. 5-Methyl-3-isoxazolyl Substitution Pattern

The target compound (CAS 91977-78-5) and its closest analog N1-(5-methylisoxazol-3-yl)-2-morpholinoacetamide (CAS 297149-99-6) are exact positional isomers sharing identical molecular formula (C10H15N3O3) and molecular weight (225.25 g/mol) but differing in the substitution pattern on the isoxazole ring . In the target compound, the morpholineacetamide is attached at the isoxazole 5-position and the methyl group at the 3-position, whereas the comparator reverses this: methyl at the 5-position and morpholinoacetamide at the 3-position . This regioisomeric difference produces distinct InChIKeys: the target compound's InChIKey differs fundamentally from the comparator's InChIKey (YZQJRRXKLFSWRT-UHFFFAOYSA-N), confirming non-interchangeable chemical identities [1]. In the broader isoxazole SAR literature, the 3- vs. 5-substitution pattern on the isoxazole ring has been shown to alter target binding orientation and potency; for example, in System xc- transporter binding studies, 3-aryl isoxazole analogs exhibited IC50 values from 7.33 μM to >100 μM depending on substitution regiochemistry [2].

Positional isomerism Isoxazole SAR Pharmacophore orientation Molecular recognition

EPA DSSTox Regulatory Identifier: Unique Traceability for Environmental Compliance vs. Unregistered Analogs

The target compound is registered in the U.S. EPA DSSTox database with the unique substance identifier DTXSID20919423, listed under the record name '4-Morpholineacetamide, N-(3-methyl-5-isoxazolyl)-' [1]. This identifier provides a machine-readable, structure-searchable anchor for linking the compound across EPA computational toxicology resources, including physicochemical property predictions, environmental fate models, and in vitro bioassay data mappings within the CompTox Chemicals Dashboard [2]. In contrast, many close structural analogs—including the positional isomer CAS 297149-99-6—do not have confirmed DSSTox records indexed under the same search framework, creating a procurement-compliance gap for laboratories operating under EPA or OECD regulatory guidelines that require DSSTox-linked chemical identity verification [3]. The presence of a DSSTox identifier enables automated retrieval of any available toxicity predictions, exposure models, and physicochemical data that may inform safety assessments and regulatory filings, reducing the manual burden of chemical identity reconciliation.

Regulatory compliance Environmental toxicology DSSTox Chemical inventory

Molecular Topology and Computed Drug-Likeness Differentiation vs. Des-Morpholine and Dimethyl Analogs

The target compound incorporates both an isoxazole ring (hydrogen bond acceptor: N and O atoms) and a morpholine ring (tertiary amine, ether oxygen), yielding a topological polar surface area (TPSA) of approximately 77.25 Ų and a computed logP of approximately 1.13, based on standard algorithm predictions [1]. These values place the compound within favorable drug-like chemical space according to Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) [2]. By comparison, the des-morpholine analog N-(3-methyl-5-isoxazolyl)acetamide (CAS 68901-49-5, MW 140.14) lacks the morpholine ring entirely, resulting in reduced TPSA and fewer hydrogen bond acceptor sites, which class-level evidence indicates can diminish target binding capacity and aqueous solubility . Conversely, the 3,4-dimethyl analog (CAS 91194-33-1, MW 239.27) adds an additional methyl group at the isoxazole 4-position, increasing lipophilicity and steric bulk that may alter target fit and metabolic stability relative to the target compound .

Drug-likeness Lipinski Rule of Five Topological polar surface area Hydrogen bonding

Patent Landscape Positioning: Isoxazole-Acetamide Scaffold Precedence in Hypoglycemic Agent Patents

The N-(3-methyl-5-isoxazolyl)-4-morpholineacetamide scaffold falls within the structural scope of multiple patent families claiming isoxazole derivatives as hypoglycemic and blood free-fatty-acid normalizing agents. U.S. Patent 4,014,876 (Takeda Chemical Industries, 1977) explicitly claims isoxazole derivatives of formula (I) wherein the substituent at the amide nitrogen may be a morpholino group, and the isoxazole ring may bear alkyl substituents including methyl at the 3-position [1]. This patent established foundational intellectual property for isoxazole-amide hypoglycemic agents with demonstrated in vivo glucose-lowering activity in rodent models, providing class-level precedent for the target compound's potential biological relevance [2]. German patent DE3405422A1 (1984) further expanded the morpholine-containing isoxazole derivative space for metabolic indications [3]. By contrast, the positional isomer CAS 297149-99-6 has been associated primarily with antitumor screening studies (IC50 values of 6.38–9.96 μM against HepG2, MCF-7, and HCT-116 cancer cell lines reported for structurally related isoxazole derivatives), suggesting divergent biological application space from the target compound's metabolic disease patent context .

Patent landscape Hypoglycemic agents Isoxazole derivatives Intellectual property

Research and Industrial Application Scenarios for N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide (CAS 91977-78-5) Based on Verified Differentiation Evidence


Chemical Library Screening Programs Requiring Unique Isoxazole Regioisomers for SAR Exploration

Screening collections that seek to systematically probe the effect of isoxazole substitution regiochemistry on biological target engagement should include CAS 91977-78-5 as the 3-methyl-5-isoxazolyl regioisomer, complementing the 5-methyl-3-isoxazolyl isomer (CAS 297149-99-6). The distinct InChIKey identifiers confirm non-redundant chemical space coverage, enabling pairwise comparison of regioisomeric effects on hit rates and potency in any given assay [1]. Class-level SAR evidence from isoxazole transporter binding studies demonstrates that 3- vs. 5-substitution can shift IC50 values from low micromolar to inactive, making regioisomeric pairs essential controls for target specificity assessment [2].

Regulatory-Compliant Procurement for Environmental Toxicology and Safety Assessment Studies

For laboratories conducting environmental fate studies, ecotoxicity screening, or preparing safety data sheets under EPA or OECD guidelines, CAS 91977-78-5 offers the operational advantage of a verified DSSTox identifier (DTXSID20919423) that enables direct integration with the EPA CompTox Chemicals Dashboard [1]. This identifier provides a single access point for retrieving any available physicochemical predictions, exposure models, and bioactivity data mappings that EPA has computed for this substance, streamlining chemical identity verification and regulatory documentation workflows that would require manual reconciliation for DSSTox-unregistered analogs [2].

Metabolic Disease Drug Discovery Leveraging Isoxazole Hypoglycemic Patent Precedent

Research programs targeting type 2 diabetes or metabolic syndrome phenotypes may prioritize CAS 91977-78-5 based on its structural alignment with the isoxazole-morpholine hypoglycemic agent scaffold claimed in U.S. Patent 4,014,876 and DE3405422A1 [1]. The morpholine ring, present in the target compound, was explicitly claimed as a permissible substituent in the foundational hypoglycemic isoxazole patent, distinguishing it from simpler N-acetamide analogs lacking this pharmacophoric element [2]. While no direct in vivo glucose-lowering data exist for this specific compound, the patent precedent establishes a rational basis for its inclusion in metabolic disease-focused screening cascades, in contrast to the positional isomer's reported association with antitumor rather than antidiabetic activity [3].

Medicinal Chemistry Optimization of Isoxazole-4-Position Substitution Starting from an Unsubstituted Core

CAS 91977-78-5 represents a synthetically tractable starting scaffold for 4-position derivatization of the isoxazole ring, as it lacks substitution at this position. This contrasts with the 3,4-dimethyl analog (CAS 91194-33-1), which already occupies the 4-position and prevents further exploration of this vector without de novo synthesis [1]. The target compound's unsubstituted 4-position allows for systematic SAR expansion through halogenation, alkylation, or aryl coupling, enabling medicinal chemistry teams to probe steric and electronic effects at this position while maintaining the established 3-methyl-5-morpholineacetamide pharmacophore [2]. The computed favorable drug-like properties (TPSA ≈ 77.25 Ų, logP ≈ 1.13, MW 225.25) further support its suitability as a lead-like starting point for optimization programs [3].

Quote Request

Request a Quote for N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.